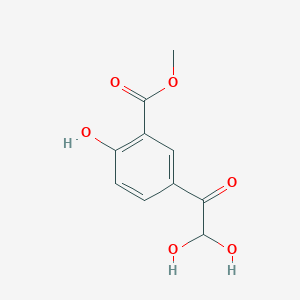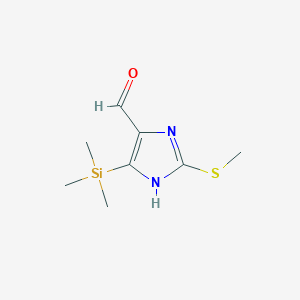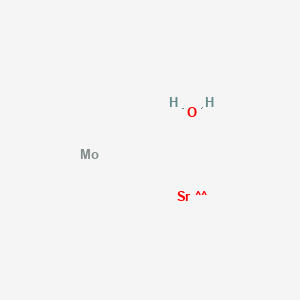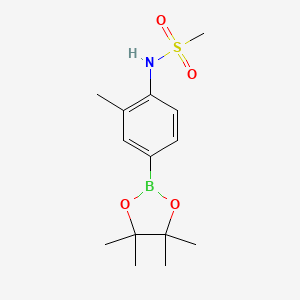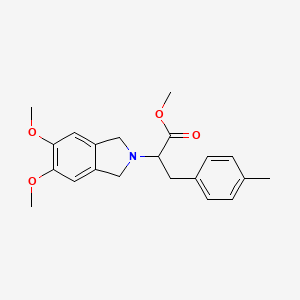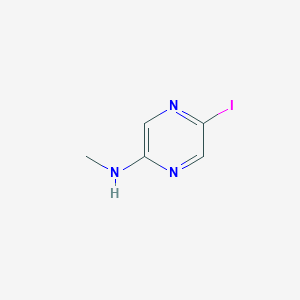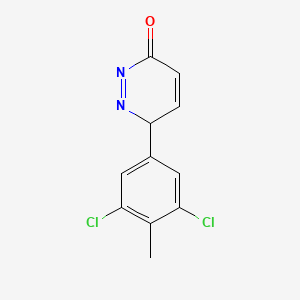
(R)-alpha-(1-Naphthalenylmethyl)proline HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-alpha-(1-Naphthalenylmethyl)proline HCl is a chiral building block used in the synthesis of various pharmaceuticals and agrochemicals. It is a white crystalline powder with high purity, typically above 99% . This compound is known for its role in asymmetric synthesis and as a precursor in the production of biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(1-Naphthalenylmethyl)proline HCl typically involves the use of L-proline as a starting material. One efficient method for the synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives uses L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst.
Industrial Production Methods
Industrial production methods for ®-alpha-(1-Naphthalenylmethyl)proline HCl often involve large-scale synthesis using similar catalytic processes. The compound is produced in high purity and is handled with care due to its potential to cause skin and eye irritation .
Analyse Des Réactions Chimiques
Types of Reactions
®-alpha-(1-Naphthalenylmethyl)proline HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene derivatives, while reduction reactions may produce more saturated compounds.
Applications De Recherche Scientifique
®-alpha-(1-Naphthalenylmethyl)proline HCl has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers in biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its high reactivity and purity.
Mécanisme D'action
The mechanism by which ®-alpha-(1-Naphthalenylmethyl)proline HCl exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein folding, and signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid used in studying cellular metabolism and protein synthesis.
Trans-4-hydroxy-L-proline: A component of mammalian collagen used as a chiral building block in organic synthesis.
Uniqueness
®-alpha-(1-Naphthalenylmethyl)proline HCl is unique due to its high purity, chiral nature, and versatility in various chemical reactions. Its ability to act as a chiral building block makes it invaluable in asymmetric synthesis, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C16H18ClNO2 |
|---|---|
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
(2S)-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H/t16-;/m0./s1 |
Clé InChI |
GRQIHOFBGXIZHC-NTISSMGPSA-N |
SMILES isomérique |
C1C[C@](NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl |
SMILES canonique |
C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)
